3-Methyl-4-nonanone
Overview
Description
3-Methyl-4-nonanone is an organic compound with the molecular formula C10H20O and a molecular weight of 156.2652 g/mol . It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
3-Methyl-4-nonanone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the fragrance and flavor industry due to its pleasant odor. It is also employed as a solvent and in the production of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-nonanone can be synthesized through several methods. One common approach involves the oxidation of 3-methyl-4-nonanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, this compound is produced through the catalytic dehydrogenation of 3-methyl-4-nonanol. This process involves the use of metal catalysts such as copper or palladium at high temperatures. The dehydrogenation reaction removes hydrogen atoms from the alcohol, resulting in the formation of the ketone.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids. For example, using strong oxidizing agents like potassium permanganate, the ketone can be converted to 3-methyl-4-nonanoic acid.
Reduction: The compound can be reduced to 3-methyl-4-nonanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic conditions, elevated temperatures.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium compounds (RLi), room temperature or slightly elevated temperatures.
Major Products:
Oxidation: 3-Methyl-4-nonanoic acid.
Reduction: 3-Methyl-4-nonanol.
Substitution: Various derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nonanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules. In antimicrobial applications, this compound may disrupt microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
2-Nonanone: Another ketone with a similar structure but differing in the position of the methyl group.
4-Nonanone: A structural isomer with the carbonyl group at a different position.
3-Methyl-2-nonanone: Similar to 3-Methyl-4-nonanone but with the carbonyl group at the second carbon.
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and applications. The position of the methyl group and the carbonyl group provides distinct chemical properties compared to its isomers. This uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
3-methylnonan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-6-7-8-10(11)9(3)5-2/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXOGZBJENMQMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35778-39-3 | |
Record name | 3-Methyl-4-nonanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035778393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC174064 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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